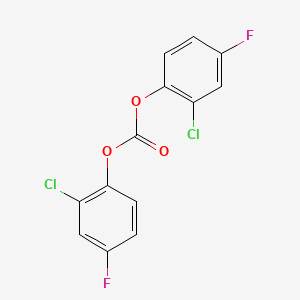









|
REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:7]=[C:6]([F:8])[CH:5]=[CH:4][C:3]=1[OH:9].[OH-].[Na+].Cl[C:13]([O:15][C:16](Cl)(Cl)Cl)=[O:14]>[Cl-].C([N+](CC)(CC)CC1C=CC=CC=1)C.C(Cl)Cl>[Cl:1][C:2]1[CH:7]=[C:6]([F:8])[CH:5]=[CH:4][C:3]=1[O:9][C:13](=[O:14])[O:15][C:16]1[CH:4]=[CH:5][C:6]([F:8])=[CH:7][C:2]=1[Cl:1] |f:1.2,4.5|
|


|
Name
|
|
|
Quantity
|
4.4 kg
|
|
Type
|
reactant
|
|
Smiles
|
ClC1=C(C=CC(=C1)F)O
|
|
Name
|
|
|
Quantity
|
17.1 g
|
|
Type
|
catalyst
|
|
Smiles
|
[Cl-].C(C)[N+](CC1=CC=CC=C1)(CC)CC
|
|
Name
|
|
|
Quantity
|
7 L
|
|
Type
|
solvent
|
|
Smiles
|
C(Cl)Cl
|
|
Name
|
|
|
Quantity
|
6 L
|
|
Type
|
reactant
|
|
Smiles
|
[OH-].[Na+]
|
|
Name
|
|
|
Quantity
|
885 mL
|
|
Type
|
reactant
|
|
Smiles
|
ClC(=O)OC(Cl)(Cl)Cl
|


|
Type
|
CUSTOM
|
|
Details
|
with stirring vigorously
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
CUSTOM
|
|
Details
|
as equipped with a stirrer and a dropping funnel
|
|
Type
|
TEMPERATURE
|
|
Details
|
cooled in an ice-water bath
|
|
Type
|
ADDITION
|
|
Details
|
After addition
|
|
Type
|
CUSTOM
|
|
Details
|
the reaction liquid
|
|
Type
|
STIRRING
|
|
Details
|
was stirred overnight
|
|
Duration
|
8 (± 8) h
|
|
Type
|
CUSTOM
|
|
Details
|
After reaction
|
|
Type
|
CUSTOM
|
|
Details
|
the organic layer was separated
|
|
Type
|
EXTRACTION
|
|
Details
|
the aqueous layer was extracted with methylene chloride (1000 ml×2)
|
|
Type
|
WASH
|
|
Details
|
washed with 1N sodium hydroxide aqueous solution (4 liters) and water (5 liters)
|
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried with anhydrous magnesium sulfate
|
|
Type
|
FILTRATION
|
|
Details
|
The drying agent was taken out by filtration
|
|
Type
|
CUSTOM
|
|
Details
|
the solvent was removed from the organic layer by distillation under reduced pressure
|


Reaction Time |
6 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
ClC1=C(C=CC(=C1)F)OC(OC1=C(C=C(C=C1)F)Cl)=O
|
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: AMOUNT | 15.4 mol | |
| AMOUNT: MASS | 4.9 kg | |
| YIELD: PERCENTYIELD | 100% | |
| YIELD: CALCULATEDPERCENTYIELD | 209.5% |


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |